molecular formula C8H13ClN2OS B6194326 (2-aminoethyl)(imino)phenyl-lambda6-sulfanone hydrochloride CAS No. 2680529-25-1

(2-aminoethyl)(imino)phenyl-lambda6-sulfanone hydrochloride

Cat. No.: B6194326
CAS No.: 2680529-25-1
M. Wt: 220.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-aminoethyl)(imino)phenyl-lambda6-sulfanone hydrochloride is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-aminoethyl)(imino)phenyl-lambda6-sulfanone hydrochloride typically involves the reaction of phenyl-lambda6-sulfanone with 2-aminoethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually catalyzed by a base such as sodium hydroxide. The product is then purified through recrystallization to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

(2-aminoethyl)(imino)phenyl-lambda6-sulfanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

(2-aminoethyl)(imino)phenyl-lambda6-sulfanone hydrochloride is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of (2-aminoethyl)(imino)phenyl-lambda6-sulfanone hydrochloride involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s reactivity allows it to form covalent bonds with target molecules, leading to changes in their function and activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

(2-aminoethyl)(imino)phenyl-lambda6-sulfanone hydrochloride is unique due to its specific reactivity and the ability to form stable hydrochloride salts. This makes it particularly useful in applications requiring precise control over chemical reactions and interactions .

Properties

CAS No.

2680529-25-1

Molecular Formula

C8H13ClN2OS

Molecular Weight

220.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.